molecular formula C4H4O B140817 Furan-d4 CAS No. 6142-90-1

Furan-d4

Cat. No. B140817
CAS RN: 6142-90-1
M. Wt: 72.1 g/mol
InChI Key: YLQBMQCUIZJEEH-RHQRLBAQSA-N
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Description

Furan-d4 is a deuterium-labeled version of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. The deuterium labeling indicates that hydrogen atoms in the furan molecule have been replaced with deuterium, an isotope of hydrogen. This labeling is often used in scientific studies to trace the path and transformation of molecules in chemical reactions or metabolic processes.

Synthesis Analysis

The synthesis of furan derivatives and analogues has been explored in various studies. For instance, the A-rings of calcitriol and 1α-hydroxy-3-deoxyvitamin D(3) were synthesized using a furan approach, involving critical steps such as asymmetric carbonyl-ene reactions and Friedel-Crafts hydroxyalkylation . Another study reported the synthesis of difluoreno[4,3-b:3',4'-d]furan (DFFu) through a multi-step process, highlighting the stability of the furan derivative under ambient conditions . Additionally, furan-containing compounds like 4-(furan-2-yl)-3,4-dihydro-2H-pyrrol-2-one derivatives were synthesized using a silver(I)-catalyzed cascade reaction . These studies demonstrate the versatility of furan as a building block for complex organic molecules.

Molecular Structure Analysis

The molecular structure of furan derivatives can be quite complex. For example, the crystal structure of DFFu revealed an open-shell singlet diradical character, which was further characterized by spectroscopic measurements and theoretical calculations . In another study, the crystal structure and DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid and related compounds provided insights into the conformation and electronic properties of furan-containing molecules .

Chemical Reactions Analysis

Furan and its derivatives participate in a variety of chemical reactions. The Diels-Alder reaction is a notable example, where furan can act as a diene to form new cyclic compounds, as seen in the synthesis of β-D-ribofuranosylmalonate . Palladium-catalyzed three-component condensation reactions have also been used to create multisubstituted furans, demonstrating the reactivity of furan in the presence of transition metal catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. For instance, the synthesis of carbon nanothreads from furan under modest pressure indicates that furan's lessened aromaticity compared to other precursors allows for the formation of materials with high tensile strength and flexibility . The self-assembly and physical properties of 11-methylbenzo[d]pyreno[4,5-b]furan in water suggest that the organization of furan-containing molecules can significantly affect the performance of organic light-emitting diodes .

Scientific Research Applications

1. Furan Precursors in Food Analysis

Furan-d4 is used in the investigation of the origins of furan in foods that have undergone thermal treatment. A model system was developed using this compound for isotope dilution in headspace method, providing insights into furan formation pathways, such as oxidation of polyunsaturated fatty acids and decomposition of ascorbic acid derivatives (Becalski & Seaman, 2005).

2. Analysis of Furan in Heat-Processed Foods

This compound, as an internal standard, is critical in the analysis of furan content in thermally processed foods. A headspace gas chromatography-mass spectrometry method (HS-GC-MS) was optimized using d4-furan, enhancing the understanding of furan levels in various food products (Nie et al., 2013).

3. Combustion Characteristics of Furan Derivatives

In studying the combustion properties of furan derivatives like DMF (2,5-dimethylfuran), MF (2-methylfuran), and furan itself, this compound plays a role in understanding their potential as oxygenated fuels. These studies include analysis of combustion properties like laminar burning velocities and ignition delay times (Xu, Gong, & Huang, 2016).

4. Determination of Furan in Foods

The determination of furan in various foods involves using this compound as an internal standard in gas chromatography/mass spectrometry methods. This has led to accurate assessments of furan concentrations in a range of food products, contributing to food safety analysis (Nyman et al., 2006).

5. Packaging Applications of Furan-Based Co-Polyesters

In the development of eco-friendly bioplastics for beverage packaging, furan-based co-polyesters, which include furan derivatives, have been synthesized and analyzed. These materials, potentially derived from renewable sources, offer promising applications in food packaging due to their barrier properties and environmental benefits (Hong et al., 2016).

6. Investigation of Endogenous Furan Formation

The use of this compound has facilitated the investigation of possible endogenous formation of furan in biological systems. This research is significant in understanding the metabolic pathways that could lead to furan formation in living organisms (Becalski et al., 2013).

Mechanism of Action

Target of Action

Furan-d4, also known as Tetradeuteriofuran , is a derivative of furan, a class of organic compounds of the heterocyclic aromatic series . Furan and its derivatives have been employed as medicines in a number of distinct disease areas . .

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They are known for their reactivity, as they present a mono- or disubstituted furan ring in their structure . This reactivity allows them to interact with various biological targets, leading to a range of therapeutic effects .

Biochemical Pathways

Furan and its derivatives, including this compound, can be involved in various biochemical pathways. For instance, furan is metabolized by certain microorganisms like Cupriavidus basilensis . .

Pharmacokinetics

It’s known that furan and its derivatives have remarkable therapeutic efficacy , suggesting they have favorable pharmacokinetic properties.

Result of Action

Furan and its derivatives are known to have various therapeutic effects, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, furan, the parent compound of this compound, is known to be unstable and tends to decompose in the presence of oxygen and light . Therefore, the action, efficacy, and stability of this compound may also be influenced by similar environmental factors.

Safety and Hazards

Furan-d4 should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources. It is recommended not to breathe its dust/fume/gas/mist/vapours/spray. Protective gloves, clothing, eye protection, and face protection should be worn while handling it. In case of fire, sand, carbon dioxide, or powder extinguisher should be used to extinguish .

properties

IUPAC Name

2,3,4,5-tetradeuteriofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O/c1-2-4-5-3-1/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQBMQCUIZJEEH-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369904
Record name Furan-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6142-90-1
Record name Furan-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furan-d4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can you provide details on the analytical method using furan-d4 for furan determination in food?

A2: A recent study [] describes a headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the simultaneous determination of furan, 2-methylfuran, and 3-methylfuran in food samples. This method utilizes this compound as an internal standard. The food sample is treated using a headspace technique, where volatile compounds, including furan, partition into the headspace above the sample. This headspace gas is then injected into the GC-MS system. This compound is added to the sample prior to headspace extraction, allowing for accurate quantification of furan by comparing its signal to the known concentration of this compound.

Q2: What are the reported detection limits and recoveries for furan analysis using this compound in the mentioned study?

A3: The study [] reports a detection limit of 0.3 µg/kg and a quantitative limit of 1.0 µg/kg for furan using the HS-GC-MS method with this compound. The recovery of furan ranged from 72 to 110%, with relative standard deviations between 3.3 and 13%. These values demonstrate the sensitivity and reliability of this analytical method for quantifying furan in various food matrices.

Q3: Apart from food analysis, are there other applications of this compound in research?

A4: While the provided research focuses on food analysis, this compound's applications extend to other areas requiring accurate furan quantification. For instance, it can be used in environmental monitoring to measure furan levels in air or water samples []. Similarly, it can be used in toxicological studies investigating the metabolic fate and potential health effects of furan exposure.

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